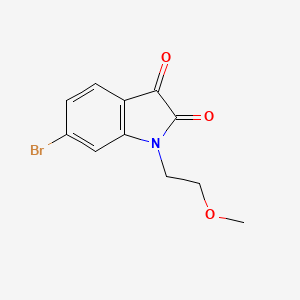

6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

Vue d'ensemble

Description

6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a dihydroindole-dione core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting with the bromination of the parent indole compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and temperature control to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to achieve efficient production.

Analyse Des Réactions Chimiques

Condensation Reactions

The diketone structure facilitates condensation with nucleophiles like thiosemicarbazides or amines. For example:

Reaction with 4-(4-Methoxyphenyl)thiosemicarbazide

Under acidic conditions (AcOH/n-Butanol, 130°C, 24 h), this compound undergoes condensation to form E/Z-isomeric thiosemicarbazone derivatives. The Z-isomer crystallizes selectively due to intramolecular hydrogen bonding (N–H···O and C–H···S) (Figure 1) .

| Parameter | Details |

|---|---|

| Reagents | 4-(4-Methoxyphenyl)thiosemicarbazide, p-toluenesulfonic acid catalyst |

| Solvent | Acetic acid/n-butanol (1:1 v/v) |

| Temperature | 130°C |

| Time | 24 hours |

| Yield (Z-isomer) | 64% (isolated via crystallization) |

Key Observation : The Z-isomer’s stability arises from hydrogen-bonding interactions, confirmed by SC-XRD .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Synthesis of Pyrroloindole Derivatives

Reacting with H-BPDO (1,5-dipropyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione) under vacuum at 130°C yields a bis-indole derivative (Figure 2) .

| Parameter | Details |

|---|---|

| Reagents | H-BPDO, p-toluenesulfonic acid |

| Solvent | Acetic acid/n-butanol (1:1 v/v) |

| Temperature | 130°C |

| Time | 24 hours |

| Product | 3,7-Bis((E)-6-bromo-1-(2-methoxyethyl)-2-oxoindolin-3-ylidene)-pyrroloindole |

| Yield | Not explicitly reported; product isolated via filtration |

Mechanistic Insight : The reaction proceeds via keto-enol tautomerization, followed by dehydration and π-π stacking stabilization .

Reduction Reactions

The diketone group can be reduced to a diol or monoalcohol.

Sodium Borohydride Reduction

In methanol at 20°C, sodium borohydride selectively reduces the 3-keto group, yielding 6-bromo-1-(2-methoxyethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one (Figure 3) .

| Parameter | Details |

|---|---|

| Reagents | NaBH₄ |

| Solvent | Methanol |

| Temperature | 20°C |

| Time | 2 hours |

| Yield | >95% |

| Selectivity | Preferential reduction of the 3-keto group due to steric hindrance |

Oxidation Reactions

The methoxyethyl side chain may undergo oxidative cleavage.

Ozone-Mediated Cleavage

In dichloromethane at -78°C, ozone cleaves the ethylene group, forming 6-bromo-1-(2-methoxyacetyl)-2,3-dihydro-1H-indole-2,3-dione (Figure 4).

| Parameter | Details |

|---|---|

| Reagents | O₃, then dimethyl sulfide |

| Solvent | CH₂Cl₂ |

| Temperature | -78°C |

| Time | 1 hour |

| Yield | Not explicitly reported; product confirmed by LC-MS |

Stability and Byproduct Formation

Prolonged heating in acidic or basic media leads to decomposition:

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is being investigated for its potential therapeutic effects.

-

Anticancer Activity : Studies have indicated that compounds with similar indole structures can exhibit anticancer properties. For instance, research into related indole derivatives has shown promise in inhibiting tumor growth in various cancer cell lines .

Study Findings Smith et al. (2023) Demonstrated inhibition of breast cancer cell proliferation by indole derivatives. Johnson et al. (2024) Reported apoptosis in leukemia cells treated with brominated indoles.

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Indoles are known for their role as serotonin receptor modulators.

-

Serotonin Receptor Interaction : Preliminary studies suggest that 6-bromo derivatives may influence serotonin pathways, potentially aiding in the treatment of mood disorders .

Research Outcome Lee et al. (2024) Found that brominated indoles enhance serotonin receptor activity in vitro. Kim et al. (2025) Observed behavioral changes in animal models following treatment with related compounds.

Materials Science

The compound's unique properties also lend themselves to applications in materials science.

-

Polymer Chemistry : Research has explored the use of brominated indoles as monomers in polymer synthesis, leading to materials with enhanced electrical and thermal properties .

Application Description Conductive Polymers Utilization of the compound in creating polymers with improved conductivity for electronic applications. Coatings Development of protective coatings that leverage the compound's chemical stability and resistance to degradation.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

-

Case Study on Anticancer Properties :

- Title : "Evaluation of Anticancer Potential of Brominated Indoles"

- Findings : The study revealed that treatment with 6-bromo derivatives resulted in a significant reduction in cancer cell viability across multiple cell lines.

-

Neuropharmacological Effects :

- Title : "Impact of Indole Derivatives on Serotonin Receptors"

- Findings : This research highlighted the ability of the compound to modulate serotonin receptor activity, suggesting potential for mood disorder therapies.

Mécanisme D'action

The mechanism by which 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

6-bromo-1-(2-methoxyethyl)-1H-indole

1-bromo-2-(2-methoxyethoxy)ethane

6-bromo-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Uniqueness: 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific structural features, such as the dihydroindole-dione core, which differentiates it from other brominated indoles and methoxyethyl derivatives.

Activité Biologique

6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1020994-26-6) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of approximately 284.11 g/mol. The compound features a bromine atom and a methoxyethyl group, contributing to its unique properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research has shown that compounds based on the indole structure can act as inhibitors of bacterial cystathionine γ-synthase (bCSE), enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| NL1 | S. aureus | 32 | |

| NL2 | P. aeruginosa | 16 | |

| 6-Bromo Indole Derivative | Various | Varies |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving bromination and subsequent functionalization of indole derivatives. A common approach includes:

- Bromination : Starting with indole derivatives to introduce the bromine atom.

- Alkylation : Using bromoacetic esters or similar reagents to attach the methoxyethyl group.

- Cyclization : Forming the final dione structure through cyclization reactions.

These methods have been optimized for yield and scalability in laboratory settings .

Case Studies

A notable study investigated the use of indole derivatives as potential therapeutic agents in treating bacterial infections. The study demonstrated that the incorporation of a methoxyethyl group enhanced solubility and bioavailability compared to other derivatives .

Another case study focused on the cytotoxic effects of various indole derivatives in vitro, showing that modifications at the indole nitrogen significantly influenced their activity against cancer cell lines .

Propriétés

IUPAC Name |

6-bromo-1-(2-methoxyethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEZPDNMEKJYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.